molecular formula C7H14Cl2O2S B4326565 BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE

BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE

Cat. No.: B4326565
M. Wt: 233.16 g/mol
InChI Key: PFEZNPJEFNSUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a butane chain with chloromethyl and chloroethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE typically involves the reaction of butane derivatives with chloromethyl and chloroethyl groups under specific conditions. One common method includes the sulfonylation of butane derivatives using chlorosulfonic acid, followed by the introduction of chloromethyl and chloroethyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield corresponding sulfides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and amines. Reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include substituted butanes with various functional groups replacing the chlorine atoms.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides and other reduced forms of the compound.

Scientific Research Applications

BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloromethyl and chloroethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

    1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}propane: Similar structure but with a shorter carbon chain.

    1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}pentane: Similar structure but with a longer carbon chain.

    1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}hexane: Similar structure but with an even longer carbon chain.

Uniqueness

BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties. Its balanced structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(1,3-dichloropropan-2-ylsulfonyl)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Cl2O2S/c1-2-3-4-12(10,11)7(5-8)6-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEZNPJEFNSUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE
Reactant of Route 2
Reactant of Route 2
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE
Reactant of Route 3
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE
Reactant of Route 4
Reactant of Route 4
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE
Reactant of Route 5
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE
Reactant of Route 6
BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.